Superior Efficacy in a Pharmacoresistant Seizure Model (6 Hz Psychomotor) vs. Analog 2h
Compound 3d demonstrates a clear efficacy advantage over its direct predecessor, analog 2h, in a well-established rodent model of pharmacoresistant seizures (6 Hz, 32 mA). While 2h provided only partial protection (2 out of 4 mice) at a high dose (300 mg/kg) in this model, compound 3d achieved 100% protection (4 out of 4 mice) at a lower dose (100 mg/kg) [1]. This indicates not only higher potency but also the capacity for full seizure suppression where the comparator fails.
| Evidence Dimension | Protection in 6 Hz psychomotor seizure model (32 mA) |
|---|---|
| Target Compound Data | 100% protection (4/4 mice) at 100 mg/kg, i.p. |
| Comparator Or Baseline | Analog 2h: 50% protection (2/4 mice) at 300 mg/kg, i.p. |
| Quantified Difference | Complete (100%) vs. partial (50%) protection; 3d achieves full protection at a 3-fold lower dose. |
| Conditions | Mouse 6 Hz psychomotor seizure test, stimulus intensity 32 mA, intraperitoneal (i.p.) administration, assessment at 30 minutes post-dose. |
Why This Matters
This data directly supports the procurement of 3d over 2h for any study aiming to evaluate efficacy in pharmacoresistant epilepsy, as 2h is ineffective at achieving full seizure control in this stringent assay.
- [1] Li, X., Himes, R. A., Prosser, L. C., Christie, C. F., Watt, E., Edwards, S. F., Metcalf, C., West, P., Wilcox, K., Chan, S. S. L., & Chou, C. J. (2020). Discovery of the First Vitamin K Analogue as a Potential Treatment of Pharmacoresistant Seizures. Journal of Medicinal Chemistry, 63(11), 5865–5878. View Source
